molecular formula C10H9ClN2O B3417700 (4-Chlorophenyl)(1H-pyrazol-4-yl)methanol CAS No. 112675-11-3

(4-Chlorophenyl)(1H-pyrazol-4-yl)methanol

Cat. No.: B3417700
CAS No.: 112675-11-3
M. Wt: 208.64 g/mol
InChI Key: KQJIDWAEIXKITO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(1H-pyrazol-4-yl)methanol is a chemical compound that features a pyrazole ring substituted with a chlorophenyl group and a hydroxymethyl group

Properties

IUPAC Name

(4-chlorophenyl)-(1H-pyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJIDWAEIXKITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CNN=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112675-11-3
Record name (4-chlorophenyl)(1H-pyrazol-4-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Synthesis of (4-Chlorophenyl)(1H-pyrazol-4-yl)methanol

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by reduction processes. The general synthetic pathway can be summarized as follows:

  • Condensation Reaction : 4-Chlorobenzaldehyde reacts with hydrazine to form the corresponding pyrazole.
  • Reduction : The resulting pyrazole is then reduced to yield this compound.

The yield and purity of the compound can be optimized through various solvent systems and reaction conditions.

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit significant antiviral properties. A study highlighted that compounds similar to this compound demonstrated antiviral activity against various viruses, including influenza and HIV . The mechanism often involves inhibition of viral replication through interaction with viral enzymes.

Antioxidant Properties

This compound has been shown to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its potential therapeutic effects .

Anticancer Potential

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. This compound has been associated with the induction of apoptosis in cancer cells, particularly in pancreatic cancer models . The structure-activity relationship (SAR) indicates that modifications on the pyrazole ring can enhance its efficacy against different cancer types.

Applications in Medicinal Chemistry

Application AreaDescription
Antiviral Agents Effective against influenza and HIV; inhibits viral replication mechanisms.
Antioxidants Scavenges free radicals; protects against oxidative stress-related diseases.
Anticancer Agents Induces apoptosis in various cancer cell lines; potential for drug development.

Case Study 1: Antiviral Research

A study published in MDPI explored the synthesis of pyrazole derivatives with antiviral activity, demonstrating that modifications on the phenyl ring significantly affected their potency against viral strains . This underscores the importance of structural variations in enhancing therapeutic efficacy.

Case Study 2: Anticancer Activity

In a recent investigation, compounds similar to this compound were tested for their anticancer properties against pancreatic cancer cells. Results indicated that these compounds could induce cell death through ROS accumulation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl group and the hydroxymethyl group provides distinct chemical properties that can be leveraged in various applications .

Biological Activity

(4-Chlorophenyl)(1H-pyrazol-4-yl)methanol, also known by its CAS number 112675-11-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing upon recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with hydrazine derivatives, followed by reduction processes to yield the desired methanol derivative. Various synthetic pathways have been explored to optimize yield and purity, with microwave-assisted techniques showing promise in enhancing reaction efficiency .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit potent antifungal properties. A study evaluating 3-(4-chlorophenyl)-4-substituted pyrazole derivatives found significant activity against pathogenic strains of fungi, including Candida albicans and Aspergillus niger. The most active compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitubercular Activity

In addition to antifungal effects, certain derivatives have shown activity against Mycobacterium tuberculosis. The study highlighted that some pyrazole derivatives inhibited the bacterium effectively, suggesting potential as antitubercular agents. The mechanism appears to involve disruption of mycobacterial cell wall synthesis .

Antitumor Activity

A series of studies evaluated the antitumor activity of this compound analogs against various cancer cell lines. Notably, compounds derived from this scaffold exhibited broad-spectrum antitumor activity with GI50 values indicating effectiveness against leukemia cell lines at nanomolar concentrations. The most potent compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Study 1: Antifungal Evaluation

In a systematic evaluation, several pyrazole derivatives were tested against four pathogenic fungi. The results indicated that certain modifications to the pyrazole ring enhanced antifungal activity significantly. For instance, compounds with additional electron-withdrawing groups showed improved efficacy compared to their unsubstituted counterparts .

Case Study 2: Antitubercular Screening

A selected set of pyrazole derivatives underwent screening by the National Cancer Institute for antitubercular activity. Compounds exhibiting strong inhibition of M. tuberculosis were further analyzed for their mechanism of action, revealing interference with bacterial protein synthesis pathways .

Summary Table of Biological Activities

Activity Tested Strains/Cell Lines Outcome Reference
AntifungalC. albicans, A. nigerSignificant antifungal activity
AntitubercularM. tuberculosisEffective inhibition
AntitumorVarious cancer cell linesBroad-spectrum antitumor activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.